molecular formula C11H22O2 B093767 Nonyl acetate CAS No. 143-13-5

Nonyl acetate

Cat. No.: B093767
CAS No.: 143-13-5
M. Wt: 186.29 g/mol
InChI Key: GJQIMXVRFNLMTB-UHFFFAOYSA-N
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Description

Nonyl acetate, also known as nonyl ethanoate, is an organic compound classified as an ester. It is formed by the condensation of acetic acid and nonyl alcohol. The chemical formula for this compound is C₁₂H₂₄O₂, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms. This compound is recognized for its clear, colorless appearance and fruity odor, a characteristic common among esters .

Mechanism of Action

Target of Action

Nonyl acetate, also known as nonyl acetic acid, is an ester . It is one of the key volatile flavor compounds of citrus fruits, mainly orange and lemon . The primary targets of this compound are therefore likely to be olfactory receptors that detect its presence and contribute to the perception of flavor.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in olfaction, or the sense of smell. When this compound binds to its target receptors in the nasal cavity, it triggers a cascade of biochemical events leading to the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as specific flavors or aromas .

Result of Action

The primary result of this compound’s action is the perception of a specific flavor or aroma. This is a result of its interaction with olfactory receptors in the nasal cavity and the subsequent signal transduction pathways that lead to the generation of nerve impulses. These impulses are interpreted by the brain as specific flavors or aromas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl acetate is primarily synthesized through an esterification reaction, which involves reacting acetic acid with nonyl alcohol in the presence of a strong acid catalyst. The reaction is highly exothermic and requires careful control to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{Acetic Acid} + \text{Nonyl Alcohol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where acetic acid and nonyl alcohol are mixed with a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to promote the formation of this compound, and the water produced is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Nonyl acetate, being an ester, can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into acetic acid and nonyl alcohol.

    Reduction: this compound can be reduced to nonyl alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol to form a different ester and nonyl alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Another alcohol, acid or base catalyst.

Major Products Formed:

Scientific Research Applications

Nonyl acetate has a diverse range of applications in scientific research and industry:

Comparison with Similar Compounds

Nonyl acetate can be compared with other esters, such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues. It has a lower molecular weight and boiling point compared to this compound.

    Butyl acetate: Used as a solvent in paints and coatings. It has a similar fruity odor but different physical properties.

    Isoamyl acetate: Known for its banana-like odor and used in flavorings and fragrances. It has a different structure and odor profile compared to this compound.

Uniqueness: this compound is unique due to its specific combination of a long nonyl chain and an acetate group, which gives it distinct physical and chemical properties, such as a higher boiling point and a specific fruity odor .

Properties

IUPAC Name

nonyl acetate
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InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3
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InChI Key

GJQIMXVRFNLMTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)C
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Molecular Formula

C11H22O2
Record name NONYL ACETATE
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DSSTOX Substance ID

DTXSID4047123
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Molecular Weight

186.29 g/mol
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Physical Description

Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour
Record name NONYL ACETATE
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/
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Boiling Point

406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg
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Solubility

soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol)
Record name Nonyl acetate
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Density

0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868
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Record name Nonyl acetate
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CAS No.

143-13-5
Record name NONYL ACETATE
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Record name Nonyl acetate
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Record name Acetic acid, nonyl ester
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Record name NONYL ACETATE
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Melting Point

-26 °C
Record name Nonyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of nonyl acetate based on the provided research?

A1: this compound is primarily studied for its role in insect chemical ecology. It is a component of the defensive spray of certain beetles like Helluomorphoides ferrugincus [] and acts as a potential aggregation pheromone for insects like the sugar beet root maggot (Tetanops myopaeformis) [].

Q2: How does this compound contribute to the defensive mechanism of certain beetles?

A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that this compound, in conjunction with formic acid, enhances the effectiveness of the defensive spray in Helluomorphoides beetles []. The combination of compounds likely acts synergistically to deter predators.

Q3: How does the release of this compound in Tetanops myopaeformis correlate with their mating behavior?

A4: Male Tetanops myopaeformis release higher amounts of this compound, particularly during specific times of the day, coinciding with peak mating activity and male-biased aggregations []. This suggests a potential role for this compound in attracting females and facilitating mating.

Q4: Can this compound be used to control insect populations in agricultural settings?

A5: While the research shows its potential as an attractant, more studies are needed. Field assays using synthetic blends of this compound and other potential pheromone components showed some attraction in both male and female Tetanops myopaeformis []. Further research is necessary to determine if this could be developed into an effective pest control strategy.

Q5: What is the chemical formula and molecular weight of this compound?

A5: The molecular formula of this compound is C11H22O2, and its molecular weight is 186.29 g/mol. This information is generally known and not explicitly mentioned in the provided research.

Q6: What is the olfactory profile of this compound?

A7: this compound is described as having a fruity, citrus-like odor []. The specific odor perception can vary depending on the concentration and individual sensitivity.

Q7: How does this compound interact with odorant binding proteins (OBPs) in insects?

A9: Studies on the malaria mosquito Anopheles funestus show that its OBP1 significantly binds to this compound []. This binding suggests a role for OBPs in transporting this compound and potentially other odorants to olfactory receptors, triggering a neuronal response.

Q8: Is there evidence of this compound interacting with OBPs in other insect species?

A10: Research on the lucerne plant bug, Adelphocoris lineolatus, revealed that its OBP2 exhibited a medium binding affinity for this compound []. This suggests that this compound might play a role in this insect's perception of certain plant volatiles.

Q9: What is the significance of studying this compound in the context of plant-insect interactions?

A9: Understanding the role of this compound in plant-insect interactions can be crucial for developing sustainable agricultural practices. For example, identifying volatiles like this compound that act as attractants or repellents for specific pest insects can be valuable for integrated pest management strategies.

Q10: How is this compound metabolized?

A10: While specific metabolic pathways are not detailed in the provided research, it is known that esters like this compound can be hydrolyzed by esterases present in various organisms. This hydrolysis would break down this compound into nonanol and acetic acid.

Q11: What are the potential environmental impacts of this compound?

A11: The provided research does not provide specific details on the environmental fate and effects of this compound. Given its use as a fragrance ingredient and potential role in insect communication, further research is needed to assess its potential impact on ecosystems and non-target organisms.

Q12: What analytical techniques are commonly used to identify and quantify this compound?

A17: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identifying and quantifying this compound in various matrices [, , , , , ].

Q13: What are the key considerations for the quality control of this compound?

A13: Ensuring the purity and consistent composition of this compound is crucial, particularly when used in fragrance applications or for research purposes. Quality control measures might involve analytical techniques like GC/MS to verify the absence of impurities and confirm the desired chemical profile.

Q14: What are some of the challenges in studying volatile compounds like this compound?

A20: Studying volatile compounds presents unique challenges. Special techniques are needed for their collection, extraction, and analysis to prevent loss and ensure accurate measurements [, ]. Additionally, their reactivity and potential for degradation during storage and handling require careful consideration.

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